molecular formula C18H18BrN5O B2373082 5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-51-4

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2373082
CAS No.: 899973-51-4
M. Wt: 400.28
InChI Key: YWPMOEODUIRJAZ-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18BrN5O and its molecular weight is 400.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

Triazole derivatives, including structures similar to "5-amino-1-(4-bromobenzyl)-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized for various medicinal chemistry applications. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a foundation for creating triazole-based scaffolds. These scaffolds are crucial for developing peptidomimetics or biologically active compounds, indicating the compound's relevance in synthesizing potential therapeutic agents (Ferrini et al., 2015).

Antimicrobial and Anticancer Activities

Several triazole derivatives exhibit antimicrobial and anticancer activities, making them valuable in developing new treatments for infections and cancer. For example, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing promise as antimicrobial agents (Bayrak et al., 2009). Similarly, 1,2,4-triazolo[3,4-b]thiadiazole derivatives synthesized from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles have shown in vitro anticancer properties, highlighting the potential of triazole compounds in cancer therapy (Bhat et al., 2004).

Biological Evaluation for Drug Discovery

The structural diversity of triazole derivatives allows for extensive biological evaluations, aiming to identify compounds with significant therapeutic potential. The synthesis and biological evaluation of various 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents demonstrate this approach, contributing to the discovery of new drugs that combat microbial infections effectively (Jadhav et al., 2017).

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMOEODUIRJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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